molecular formula C22H15ClN5O13PS2 B12319754 Chlorophosphonazo mN

Chlorophosphonazo mN

Katalognummer: B12319754
Molekulargewicht: 687.9 g/mol
InChI-Schlüssel: JHDMBEUSKOWOOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chlorophosphonazo mN is a chemical compound known for its application in various analytical and industrial processes. It is a complex organic molecule with the molecular formula C22H15ClN5O13PS2 and a molecular weight of 687.94 g/mol . This compound is primarily used as a reagent in colorimetric and spectrophotometric analyses due to its ability to form complexes with metal ions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chlorophosphonazo mN involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route can vary, but it generally involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Chlorophosphonazo mN undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, complexation with metal ions results in the formation of metal-ligand complexes, while substitution reactions yield derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of Chlorophosphonazo mN involves its ability to form stable complexes with metal ions. The compound contains multiple functional groups that can coordinate with metal ions, leading to the formation of colored complexes. This property is exploited in colorimetric and spectrophotometric assays to detect and quantify metal ions in various samples .

Vergleich Mit ähnlichen Verbindungen

Chlorophosphonazo mN is part of a family of compounds known as azo dyes, which are characterized by the presence of azo groups (-N=N-). Similar compounds include:

This compound is unique due to its specific structure and functional groups, which provide high sensitivity and selectivity for certain metal ions. This makes it particularly useful in applications where precise detection and quantification are required.

Eigenschaften

Molekularformel

C22H15ClN5O13PS2

Molekulargewicht

687.9 g/mol

IUPAC-Name

3-[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy-6-[(3-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C22H15ClN5O13PS2/c23-11-4-5-14(15(8-11)42(33,34)35)25-27-20-17(44(39,40)41)7-10-6-16(43(36,37)38)19(21(29)18(10)22(20)30)26-24-12-2-1-3-13(9-12)28(31)32/h1-9,29-30H,(H2,33,34,35)(H,36,37,38)(H,39,40,41)

InChI-Schlüssel

JHDMBEUSKOWOOM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=C(C=C3C=C(C(=C(C3=C2O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)S(=O)(=O)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.